molecular formula C24H19F2NO3S B2750476 1-benzyl-3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one CAS No. 1326942-25-9

1-benzyl-3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one

Cat. No. B2750476
CAS RN: 1326942-25-9
M. Wt: 439.48
InChI Key: ARUBNGPTXNOMHZ-UHFFFAOYSA-N
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Description

The compound “1-benzyl-3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one” is a quinolinone derivative. Quinolinones are a class of organic compounds that are structurally similar to quinoline, but with a carbonyl group (C=O) at the 4-position . They are often used as building blocks in the synthesis of more complex molecules, particularly in pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the quinolinone core, the introduction of the benzyl and dimethylphenylsulfonyl groups, and the incorporation of the fluorine atoms . The exact methods would depend on the starting materials and the specific synthetic route chosen by the chemist .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the quinolinone core, with additional functional groups attached at the 1, 3, 6, and 7 positions . The benzyl group at the 1-position and the dimethylphenylsulfonyl group at the 3-position would add complexity to the molecule, and the two fluorine atoms at the 6 and 7 positions would likely influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the carbonyl group in the quinolinone core could potentially undergo nucleophilic addition reactions . The presence of the sulfonyl group could also affect the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase its stability and affect its polarity . The exact properties would need to be determined experimentally .

Scientific Research Applications

Crystal Structure Analysis

1-Benzyl-3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one could potentially share similarities in structure and applications with compounds like 2-[4-(4-chlorophenyl)-1-(4-methoxyphenyl)-2-oxoazetidin-3-yl]benzo[de]isoquinoline-1,3-dione. These compounds often exhibit interesting structural properties, like planarity in the central β-lactam ring and various dihedral angles with methoxy- and chlorophenyl rings, which could be significant in crystallography and materials science (Celik et al., 2015).

Synthesis and Regioselectivity

The compound could also be relevant in research focused on the synthesis of aryl sulfones. Similar to copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives, this compound might be used in synthesizing various aryl sulfones, providing insights into regioselectivity and yields in organic synthesis (Liu et al., 2015).

Photochemical Studies

Research into the photooxidation of certain compounds, such as dibenzothiophene, has shown the formation of sulfoxides and sulfones via photoinduced electron transfer. Compounds like this compound could be studied for similar photochemical properties, potentially contributing to the understanding of electron transfer processes in organic chemistry (Che et al., 2005).

Biological and Pharmacological Significance

The compound might share similarities with 3,4-dihydroquinolin-2(1H)-ones, which have potential biological and pharmacological significance. Research into enantiomerically pure benzothiazines, for instance, provides a template for making a series of enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones, indicating possible applications in medicinal chemistry (Harmata & Hong, 2007).

X-Ray Characterization and Theoretical Study

Compounds like this compound could also be significant in X-ray characterization and theoretical studies. Similar to the study of tetrahydro-diepoxybenzo[de]isoquinoline derivatives, these compounds could provide insights into F⋯O interactions and the formation of self-assembled dimers or supramolecular chains, which are crucial in the field of supramolecular chemistry and material science (Grudova et al., 2020).

Safety and Hazards

As with any chemical compound, handling “1-benzyl-3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one” would require appropriate safety precautions. Without specific information, it’s difficult to predict the exact safety and hazards associated with this compound .

Future Directions

The future research directions for this compound would likely depend on its intended use. If it shows promising biological activity, it could be further studied for potential applications in pharmaceuticals .

properties

IUPAC Name

1-benzyl-3-(3,4-dimethylphenyl)sulfonyl-6,7-difluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO3S/c1-15-8-9-18(10-16(15)2)31(29,30)23-14-27(13-17-6-4-3-5-7-17)22-12-21(26)20(25)11-19(22)24(23)28/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUBNGPTXNOMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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